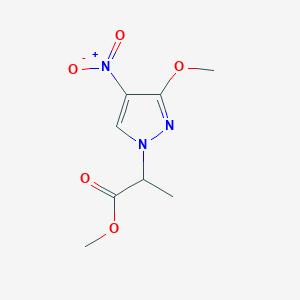

methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O5/c1-5(8(12)16-3)10-4-6(11(13)14)7(9-10)15-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZIHBUUPPMPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=C(C(=N1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Pyrazole scaffolds are integral to numerous pharmacologically active compounds, and the targeted molecule, with its specific functionalization, represents a valuable building block for further chemical exploration.[1] This document details a two-step synthetic pathway, commencing with the synthesis of the key intermediate, 3-methoxy-4-nitro-1H-pyrazole, followed by its N-alkylation to yield the final product. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also insights into the rationale behind the chosen synthetic strategy, reaction mechanisms, and characterization techniques.

Introduction and Strategic Overview

The pyrazole nucleus is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatility allows for diverse substitution patterns, leading to a wide array of biological activities. The title compound, this compound, incorporates several key functionalities: a methoxy group, a nitro group, and a propanoate ester side chain. These features make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Our synthetic strategy is a logical two-step process. The initial and pivotal step is the formation of the substituted pyrazole core, 3-methoxy-4-nitro-1H-pyrazole. Subsequently, this intermediate undergoes N-alkylation with methyl 2-bromopropanoate to introduce the propanoate side chain, yielding the target molecule. This approach was selected for its reliability and the ready availability of the starting materials.

Synthetic Pathway and Mechanistic Rationale

The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 3-Methoxy-4-nitro-1H-pyrazole

The synthesis of the key intermediate, 3-methoxy-4-nitro-1H-pyrazole, can be approached via two primary routes: the nitration of 3-methoxy-1H-pyrazole or the methylation of 4-nitro-1H-pyrazol-3-ol. For this guide, we will focus on the direct nitration of 3-methoxy-1H-pyrazole, as it is a more direct approach.

The nitration of pyrazoles is a well-established electrophilic aromatic substitution reaction.[2] The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. The regioselectivity of the nitration is influenced by the existing substituents on the pyrazole ring. In the case of 3-methoxy-1H-pyrazole, the electron-donating methoxy group directs the incoming electrophile to the 4-position.

Step 2: N-Alkylation of 3-Methoxy-4-nitro-1H-pyrazole

The second step involves the N-alkylation of the synthesized 3-methoxy-4-nitro-1H-pyrazole with methyl 2-bromopropanoate. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole nitrogen acts as the nucleophile, attacking the electrophilic carbon of the methyl 2-bromopropanoate and displacing the bromide leaving group.

The use of a base is crucial for this step to deprotonate the pyrazole ring, thereby increasing its nucleophilicity. A mild inorganic base such as potassium carbonate (K₂CO₃) is suitable for this purpose, as it is strong enough to deprotonate the pyrazole without causing unwanted side reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) is an excellent choice for this reaction as it effectively dissolves the reactants and facilitates the nucleophilic substitution.

Experimental Protocols

Caption: Detailed experimental workflow for the two-step synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Methoxy-1H-pyrazole | ≥97% | Commercial Source |

| Nitric Acid (fuming) | ACS Grade | Commercial Source |

| Sulfuric Acid (concentrated) | ACS Grade | Commercial Source |

| Methyl 2-bromopropanoate | ≥98% | Commercial Source |

| Potassium Carbonate (anhydrous) | ≥99% | Commercial Source |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source |

| Ethyl Acetate | HPLC Grade | Commercial Source |

| Hexanes | HPLC Grade | Commercial Source |

| Sodium Bicarbonate (saturated) | ACS Grade | Prepared in-house |

| Brine (saturated NaCl solution) | ACS Grade | Prepared in-house |

| Anhydrous Sodium Sulfate | ACS Grade | Commercial Source |

| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |

Step 1: Synthesis of 3-Methoxy-4-nitro-1H-pyrazole

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, carefully add concentrated sulfuric acid (20 mL).

-

Cool the sulfuric acid to 0 °C and slowly add 3-methoxy-1H-pyrazole (5.0 g, 51.0 mmol) portion-wise, ensuring the temperature remains below 10 °C.

-

In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid (4.3 mL, 102 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

-

Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the reaction temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g).

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-methoxy-4-nitro-1H-pyrazole as a solid.

Step 2: Synthesis of this compound

-

To a solution of 3-methoxy-4-nitro-1H-pyrazole (3.0 g, 20.9 mmol) in anhydrous DMF (40 mL) in a round-bottom flask, add anhydrous potassium carbonate (4.3 g, 31.4 mmol).

-

Add methyl 2-bromopropanoate (3.5 g, 20.9 mmol) to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water (200 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 80 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain this compound as the final product.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should show characteristic signals for the pyrazole ring proton, the methoxy group protons, the methyl ester protons, and the protons of the propanoate side chain.

-

¹³C NMR spectroscopy will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the methoxy and ester groups, and the N-O stretches of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the final product. The expected molecular weight is 229.19 g/mol .[3]

-

Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Safety and Handling

-

Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Fuming nitric acid is highly toxic and should be handled with caution.

-

Organic solvents (DMF, ethyl acetate, hexanes) are flammable. Avoid open flames and ensure proper ventilation.

-

Methyl 2-bromopropanoate is a lachrymator and should be handled in a fume hood.

-

Always perform reactions in appropriately sized glassware and use a blast shield when necessary.

Conclusion

This technical guide has outlined a reliable and well-reasoned synthetic pathway for the preparation of this compound. The two-step approach, involving the nitration of a pyrazole precursor followed by N-alkylation, provides a practical method for accessing this valuable chemical intermediate. The detailed experimental protocols, coupled with mechanistic insights and safety considerations, are intended to empower researchers in the fields of organic synthesis and drug discovery to successfully prepare this and related pyrazole derivatives for their research endeavors.

References

-

Lam, L., Park, S.H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

-

Yin, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3185. [Link]

-

Pérez-Picaso, L., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(2), M1363. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Sánchez-Migallón, A., et al. (1993). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 23(16), 2295-2300. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). World Journal of Advanced Research and Reviews, 25(02), 1046–1062. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a common scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3] The presence of a nitro group, a methoxy group, and a methyl propanoate substituent on the pyrazole core suggests that this compound may have unique electronic and steric properties, making it a molecule of interest for further investigation in drug discovery and materials science.[4] This guide provides a comprehensive overview of its computed physicochemical properties and outlines detailed protocols for its experimental characterization.

Molecular Structure and Computed Properties

The chemical structure of this compound is presented below. A summary of its computed physicochemical properties is provided in Table 1.[5] These properties, calculated using computational models, offer initial insights into the molecule's behavior and can guide experimental design.[5]

Table 1: Computed Physicochemical Properties of this compound [5]

| Property | Value |

| Molecular Formula | C8H11N3O5 |

| Molecular Weight | 229.19 g/mol |

| IUPAC Name | methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate |

| XLogP3-AA (Lipophilicity) | 0.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 4 |

| Exact Mass | 229.06987046 Da |

| Topological Polar Surface Area | 99.2 Ų |

Experimental Characterization Protocols

Due to the novelty of this compound, detailed experimental data is not yet publicly available. The following section outlines robust, step-by-step protocols for the comprehensive physicochemical characterization of this compound, based on established methods for similar pyrazole derivatives.[1][6]

Synthesis and Purification

The synthesis of substituted pyrazoles can be achieved through various methods, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or a derivative.[1][2][7] For the target molecule, a plausible synthetic route would involve the reaction of a suitably substituted hydrazine with a keto-ester.

Diagram 1: Proposed Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of pyrazole derivatives.

Step-by-Step Synthesis Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting keto-ester in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add an equimolar amount of the corresponding substituted hydrazine to the solution.

-

Catalysis: A catalytic amount of a suitable acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

-

Purity Confirmation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods.

Spectroscopic Analysis

Spectroscopic analysis is crucial for confirming the chemical structure of the synthesized compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This will provide information on the number and types of protons and their neighboring environments. Expected signals would include those for the methyl ester, the methoxy group, the proton on the pyrazole ring, and the protons of the propanoate group.

-

¹³C NMR: This will identify the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments will help in assigning the proton and carbon signals and confirming the connectivity of the atoms.

b) Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, which should match the computed exact mass of 229.06987046 Da.[5]

c) Infrared (IR) Spectroscopy

IR spectroscopy will identify the functional groups present in the molecule. Key expected peaks would correspond to the C=O of the ester, the N-O stretches of the nitro group, and C-O stretches of the methoxy and ester groups.

Diagram 2: Analytical Characterization Workflow

Caption: A standard workflow for the analytical characterization of a novel chemical entity.

Physicochemical Property Determination

a) Melting Point

The melting point is a key indicator of purity.

Protocol:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The temperature is raised slowly, and the range over which the solid melts is recorded. A sharp melting range indicates high purity.

b) Solubility

Determining the solubility in various solvents is important for formulation and biological testing.

Protocol:

-

Add a known amount of the compound to a fixed volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature.

-

Stir the mixture until equilibrium is reached.

-

Filter the solution to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

c) Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a measure of a compound's lipophilicity, which influences its pharmacokinetic properties.

Protocol (Shake-flask method):

-

Prepare a solution of the compound in a mixture of n-octanol and water.

-

Shake the mixture vigorously to allow for partitioning between the two phases.

-

Allow the phases to separate.

-

Measure the concentration of the compound in each phase using an appropriate analytical method.

-

Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Applications

Substituted pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][8] The specific combination of functional groups in this compound suggests it could be a candidate for screening in various biological assays. Furthermore, nitrated pyrazoles have been investigated as energetic materials, although the presence of the propanoate ester may modulate these properties.[4][6]

Conclusion

This technical guide has provided a detailed overview of the computed physicochemical properties of this compound and has outlined a comprehensive set of protocols for its experimental characterization. The provided methodologies for synthesis, purification, and analysis will enable researchers to further investigate this novel compound and explore its potential applications in medicinal chemistry and materials science. The successful characterization of this molecule will contribute to the growing body of knowledge on substituted pyrazoles and their derivatives.

References

-

Synthesis and Characterization of Some New Pyrazole Derivatives. (2018). ResearchGate. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed Central. [Link]

- Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). International Journal of Trend in Scientific Research and Development.

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]

-

New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (2017). ResearchGate. [Link]

-

Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). PubMed Central. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Nitropyrazoles (review). (2016). ResearchGate. [Link]

-

Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1976). The Journal of Organic Chemistry. [Link]

-

Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2019). Slideshare. [Link]

-

(2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. (2016). MDPI. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Semantic Scholar. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) -4,5-dihydro-1H-pyrazol-1-yl)thiazoles and Related Compounds. (2018). PubMed Central. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). MDPI. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). ResearchGate. [Link]

-

2-Methoxy-4-nitrophenol. (n.d.). PubChem. [Link]

-

Methyl 4-methoxy-3-nitrobenzoate. (n.d.). Chemsrc. [Link]

-

Methyl 2-nitropropanoate. (n.d.). PubChem. [Link]

-

This compound. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate (CAS No. 512810-01-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4][5] This document details the physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug discovery, grounded in the known bioactivities of structurally related pyrazole compounds.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of small-molecule therapeutics that can interact with a diverse array of biological targets.[1][6][7] The presence of the pyrazole nucleus is a key feature in several clinically approved drugs, highlighting its importance in the development of novel therapeutic agents.[4] The compound of focus, this compound, incorporates several key functional groups—a methoxy group, a nitro group, and a propanoate ester—that can significantly influence its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are computationally derived and provide a preliminary understanding of the molecule's characteristics.

| Property | Value | Source |

| CAS Number | 512810-01-4 | PubChem |

| Molecular Formula | C₈H₁₁N₃O₅ | PubChem |

| Molecular Weight | 229.19 g/mol | PubChem |

| IUPAC Name | methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate | PubChem |

| SMILES | CC(C(=O)OC)N1C=C(C(=N1)OC)[O-] | PubChem |

| LogP | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis of this compound

The synthesis of the target compound can be logically approached in a two-step process, beginning with the formation of the core pyrazole ring, followed by N-alkylation. This proposed pathway is based on established synthetic methodologies for pyrazole derivatives.[8][9][10][11][12]

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-methoxy-4-nitro-1H-pyrazole

The initial step involves the nitration of a suitable pyrazole precursor. While the direct synthesis of 3-methoxy-4-nitro-1H-pyrazole is not explicitly detailed in the provided search results, a general understanding of pyrazole nitration can be applied.[8] The synthesis of 3-methoxy-pyrazole derivatives has been reported, and these can serve as the starting material.[13]

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 3-methoxy-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: N-Alkylation of 3-methoxy-4-nitro-1H-pyrazole

The second step is the N-alkylation of the synthesized 3-methoxy-4-nitro-1H-pyrazole with an appropriate alkylating agent, in this case, methyl 2-bromopropanoate. The regioselectivity of pyrazole alkylation can be influenced by steric and electronic factors.[11][12]

Experimental Protocol:

-

Reaction Setup: To a solution of 3-methoxy-4-nitro-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add methyl 2-bromopropanoate (1.2 eq) dropwise.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by flash column chromatography.

Potential Applications in Drug Discovery

Caption: Potential biological activities based on the pyrazole scaffold.

The pyrazole nucleus is a known pharmacophore in a variety of therapeutic areas:

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4]

-

Anticancer: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy. The nitro group on the target molecule could also be a substrate for bioreductive enzymes that are overexpressed in hypoxic tumor environments, potentially leading to targeted drug release.[7]

-

Antimicrobial: Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[1][3]

-

Anticonvulsant: Certain substituted pyrazoles have shown efficacy in preclinical models of epilepsy.[7]

The specific combination of substituents on this compound makes it an intriguing candidate for further biological evaluation in these and other therapeutic areas.

Conclusion

This compound is a compound with significant potential for drug discovery, leveraging the well-established pharmacological importance of the pyrazole scaffold. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic strategy, and a discussion of its potential therapeutic applications. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore its therapeutic potential.

References

- CN102250007A - Preparation method of 3,4-binitropyrazole - Google P

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (URL: [Link])

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - Semantic Scholar. (URL: [Link])

-

Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - NIH. (URL: [Link])

-

Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (URL: [Link])

-

Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

-

New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives - ResearchGate. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (URL: [Link])

-

Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL: [Link])

-

(PDF) Pyrazole and its biological activity - ResearchGate. (URL: [Link])

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: [Link])

-

Pyrazole and Its Biological Activity - Semantic Scholar. (URL: [Link])

-

(2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal - MDPI. (URL: [Link])

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (URL: [Link])

- WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicstrive.com [academicstrive.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Guide to the Structural Elucidation of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

Foreword: The Imperative of Unambiguous Characterization

In the landscape of drug discovery and development, pyrazole derivatives represent a privileged scaffold, appearing in numerous approved therapeutic agents.[1] Their synthetic accessibility and diverse biological activities make them a focal point of medicinal chemistry.[2] The specific molecule under investigation, methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, combines several key pharmacophoric features: a substituted pyrazole ring, a nitro group known for its diverse chemical reactivity, and a chiral propanoate side chain. Accurate and irrefutable structural determination is the bedrock upon which all subsequent biological and pharmacological evaluation rests. Any ambiguity in the substitution pattern or stereochemistry can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns.

This guide provides a holistic, multi-technique approach to the structural elucidation of this molecule. It is designed not as a rigid set of instructions, but as a strategic workflow, emphasizing the causal logic behind each analytical choice. We will demonstrate how a synergistic application of mass spectrometry, spectroscopy, and crystallography culminates in a self-validating and definitive structural assignment.

The Structural Hypothesis: Navigating Isomeric Possibilities

The synthesis of N-substituted pyrazoles often presents a critical challenge: regioselectivity. The N-unsubstituted pyrazole ring is tautomeric, and its alkylation can lead to two distinct regioisomers.[3][4] A plausible synthesis for the target compound involves the N-alkylation of 3-methoxy-4-nitro-1H-pyrazole with a suitable propanoate synthon (e.g., methyl 2-bromopropanoate). This reaction can theoretically yield two products: the desired N1-substituted isomer and the N2-substituted isomer.

Our primary analytical objective is therefore to unequivocally prove the connectivity at the N1 position of the pyrazole ring, in addition to confirming the placement of the methoxy and nitro groups and determining the absolute configuration of the chiral center.

The Integrated Analytical Workflow

A robust structural elucidation is not a linear process but an integrated one, where each technique provides a piece of the puzzle that is corroborated by others. Our strategy employs a tiered approach, starting with fundamental characterization and progressing to definitive connectivity and stereochemical analysis.

Sources

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

Abstract

This technical guide provides a comprehensive framework for the acquisition, interpretation, and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for the novel heterocyclic compound, methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. While direct experimental data for this specific molecule is not yet publicly cataloged, this document, designed for researchers in medicinal chemistry and drug development, establishes a robust predictive and methodological foundation. It leverages established principles of NMR spectroscopy and draws upon spectral data from analogous structures to forecast chemical shifts. Furthermore, this guide details a rigorous, self-validating experimental protocol for obtaining and confirming the ¹³C NMR data, ensuring high-fidelity structural elucidation.

Introduction: The Imperative for Structural Verification

This compound is a functionalized pyrazole derivative.[1] The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[2][3] The specific combination of a methoxy group, a nitro group, and a chiral propanoate side chain creates a molecule with distinct electronic and steric properties, making it a compound of interest for further development.

Accurate structural confirmation is the cornerstone of chemical research and drug development. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule.[4] Each chemically non-equivalent carbon atom in a molecule produces a distinct resonance in the ¹³C NMR spectrum, with its position (chemical shift, δ) being exquisitely sensitive to its local electronic environment.[5] This guide will first predict these chemical shifts based on established theory and then outline a definitive protocol for their experimental validation.

Theoretical Framework and Predictive Analysis

The ¹³C NMR spectrum of the target molecule is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon environments. The chemical shifts are influenced by several key factors: the hybridization of the carbon, the electronegativity of attached atoms, and the electronic effects (inductive and resonance) of the substituents on the pyrazole ring.

Substituent Effects on the Pyrazole Core

The pyrazole ring itself has characteristic chemical shifts.[6][7] However, the substituents—a methoxy (-OCH₃) group at C3 and a nitro (-NO₂) group at C4—will significantly modulate the electronic landscape of the ring.

-

Methoxy Group (-OCH₃): This is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect is to shield adjacent carbons, causing an upfield shift (lower ppm), particularly for C3.

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance and induction.[8] It will strongly deshield the carbon to which it is attached (C4), causing a significant downfield shift (higher ppm).

The Propanoate Side Chain

The methyl 2-(propanoate) side chain introduces four distinct carbon environments: the carbonyl carbon (C=O), the methoxy carbon (-OCH₃), the chiral methine carbon (-CH), and the terminal methyl carbon (-CH₃). The chemical shifts for these carbons are well-established.[9][10][11] The carbonyl carbon of an ester typically appears in the highly deshielded region of the spectrum (160-185 ppm).[12]

Predicted ¹³C NMR Chemical Shifts

Based on the analysis of substituent effects and data from analogous compounds, the following table summarizes the predicted ¹³C NMR chemical shifts for this compound. The numbering scheme used is illustrated in the molecular diagram below.

Molecular Structure with Carbon Numbering

Caption: Molecular structure and carbon numbering scheme.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification & Comments |

| C7 (C=O) | 170 - 175 | Ester carbonyl carbon. Highly deshielded due to the double bond to an electronegative oxygen atom.[12] |

| C3 | 155 - 162 | Pyrazole carbon attached to methoxy group. Deshielded by adjacent nitrogen but shielded by the electron-donating -OCH₃ group. |

| C4 | 145 - 155 | Pyrazole carbon bearing the nitro group. Strongly deshielded by the potent electron-withdrawing -NO₂ substituent.[8] |

| C5 | 105 - 115 | Pyrazole methine carbon. Expected to be the most shielded of the ring carbons due to its position relative to the substituents. |

| C9 (-OCH₃) | 58 - 62 | Methoxy carbon attached to the pyrazole ring. Typical range for methoxy groups on aromatic/heterocyclic systems.[13] |

| C6 (-CH) | 50 - 55 | Chiral methine carbon. Deshielded by its direct attachment to the pyrazole nitrogen and the propanoate group. |

| C10 (-OCH₃) | 51 - 54 | Methyl ester carbon. Typical chemical shift for carbons in this environment.[5] |

| C8 (-CH₃) | 16 - 20 | Propanoate methyl carbon. Relatively shielded aliphatic carbon. |

Experimental Protocol for Acquisition and Validation

To move from prediction to empirical fact, a rigorous and self-validating experimental approach is required. The following protocol is designed to yield a high-quality, unambiguous ¹³C NMR spectrum.

Workflow Overview

The process begins with meticulous sample preparation, followed by data acquisition using optimized NMR parameters, and concludes with a multi-stage data processing and validation workflow, incorporating advanced 2D NMR techniques for definitive assignments.

Caption: Recommended workflow for NMR data acquisition and validation.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: The choice of solvent is critical. It must dissolve the sample and be deuterated to avoid overwhelming the spectrum with solvent signals.[11] Chloroform-d (CDCl₃) is a common first choice due to its versatility.[9] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Protocol:

-

Accurately weigh 15-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), if not already present in the solvent.[9]

-

Filter the solution through a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

-

-

¹³C NMR Data Acquisition:

-

Rationale: Standard ¹³C NMR experiments are proton-decoupled to simplify the spectrum, yielding a single peak for each unique carbon. Due to the low natural abundance of the ¹³C isotope (~1.1%) and the potentially long relaxation times of quaternary carbons (like C3, C4, and C7), a sufficient number of scans is essential for achieving a good signal-to-noise ratio.

-

Instrument Parameters (Example on a 400 MHz Spectrometer):

-

Experiment: zgpg30 (or similar proton-decoupled experiment with a 30° pulse angle).

-

Spectral Width: 0 to 220 ppm.[5]

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds (can be increased if quaternary signals are weak).

-

Number of Scans (ns): ≥ 1024 scans.

-

-

-

Spectral Assignment and Validation:

-

Rationale: While the 1D ¹³C spectrum provides the chemical shifts, unambiguous assignment requires further experiments. DEPT-135 distinguishes carbons with odd numbers of protons (CH, CH₃ - positive phase) from those with even numbers (CH₂ - negative phase). 2D correlation spectroscopy is the gold standard for validation.

-

Protocol:

-

DEPT-135: Acquire a DEPT-135 spectrum. This will confirm the signals for C5, C6, C8, C9, and C10 as positive peaks.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum. This experiment correlates each carbon signal with the signal of the proton(s) directly attached to it. It provides definitive one-bond C-H connections, allowing for the confident assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum. This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is the most critical experiment for assigning the quaternary (non-protonated) carbons (C3, C4, C7) by observing their correlations to nearby protons. For example, the carbonyl carbon C7 should show correlations to the protons on C6 and C10.

-

-

Conclusion

This guide establishes a comprehensive predictive and experimental framework for the ¹³C NMR analysis of this compound. The predicted chemical shifts, grounded in established spectroscopic principles, provide a reliable hypothesis for initial spectral interpretation. The detailed, multi-step experimental workflow, incorporating both 1D and 2D NMR techniques, ensures a self-validating process that leads to the unambiguous and confident structural elucidation of the molecule. Adherence to this protocol will provide the high-quality, reliable data essential for publication, patent applications, and advancing drug development programs.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed Central. (n.d.). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

-

Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

-

ACS Publications. (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C and 15N NMR chemical shifts of the pyrazoles 14-16. Retrieved from [Link]

-

MDPI. (n.d.). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Retrieved from [Link]

-

ResearchGate. (2015). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. Retrieved from [Link]

Sources

- 1. This compound | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Methyl propionate(554-12-1) 13C NMR spectrum [chemicalbook.com]

- 11. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

mass spectrometry of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a substituted pyrazole derivative of interest to researchers and professionals in drug development and chemical synthesis. We will delve into the core principles of instrument selection, method development, and spectral interpretation, grounding our discussion in established scientific literature to ensure both accuracy and practical applicability.

Introduction and Molecular Profile

This compound is a small organic molecule featuring a functionalized pyrazole core. The pyrazole ring system is a common scaffold in pharmacologically active compounds, making the structural elucidation of its derivatives a critical task in pharmaceutical analysis.[1] Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering unparalleled sensitivity and specificity for confirming molecular identity and characterizing structure through fragmentation analysis.[2]

The subject molecule's structure incorporates several key functional groups that dictate its behavior in a mass spectrometer: a nitro group, a methoxy group, a propanoate ester, and the pyrazole ring itself. Understanding the interplay of these groups is fundamental to predicting and interpreting its mass spectrum.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁N₃O₅ | [3] |

| Molecular Weight | 229.19 g/mol | [3] |

| Exact Mass | 229.06987046 Da | [3] |

| Monoisotopic Mass | 229.06987046 Da | [3] |

| Topological Polar Surface Area | 99.2 Ų | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 4 |[3] |

Ionization Technique and Instrumentation: The Rationale for Electrospray Ionization (ESI)

The choice of ionization technique is paramount for successfully analyzing any small molecule. Given the compound's polarity (TPSA of 99.2 Ų) and the presence of multiple heteroatoms capable of accepting a proton, Electrospray Ionization (ESI) is the most suitable method.[4] ESI is a soft ionization technique that typically generates intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), minimizing in-source fragmentation and preserving the crucial molecular weight information.[5][6]

Why ESI is the preferred method:

-

Analyte Compatibility: The molecule is sufficiently polar to be soluble in common ESI solvents like methanol, acetonitrile, and water.

-

Soft Ionization: ESI imparts low internal energy to the analyte ions, which is ideal for obtaining a strong molecular ion signal, a prerequisite for subsequent tandem mass spectrometry (MS/MS) experiments.[5]

-

LC-MS Coupling: ESI provides a seamless interface with liquid chromatography (LC), allowing for the separation of the analyte from complex matrices before detection—a standard workflow in pharmaceutical analysis.[7]

A hybrid triple quadrupole or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended. These instruments allow for both full scan MS for initial identification and tandem mass spectrometry (MS/MS) for structural elucidation via collision-induced dissociation (CID).[1]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and self-validating, incorporating quality control checks to ensure data integrity.

Sample Preparation

Causality: The goal is to prepare a clean sample at an appropriate concentration to avoid detector saturation and ion suppression effects. High salt concentrations are incompatible with ESI and must be avoided.[8]

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution (~10 µg/mL): Perform a serial dilution of the stock solution. A typical starting concentration for LC-MS analysis is between 1-10 µg/mL.[8] Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC or MS system.

-

Blanks: Prepare blank samples using only the final dilution solvent. These should be run before and after the analyte samples to check for carryover.[8]

LC-MS/MS Instrumentation and Parameters

Causality: Chromatographic separation ensures that the analyte enters the mass spectrometer as a pure peak, improving signal-to-noise and preventing matrix effects.[7] The MS parameters are optimized to achieve maximum sensitivity for the parent ion and generate a rich, informative fragmentation spectrum.

Table 2: Suggested Starting LC-MS/MS Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule reverse-phase chromatography. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase LC. |

| Gradient | 5% to 95% B over 5 min | A generic gradient to ensure elution of the analyte. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 2-5 µL | Balances sensitivity with peak shape. |

| Ionization Mode | ESI Positive | The molecule has multiple sites for protonation. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ionization. |

| Source Temp. | 120 - 150 °C | Aids in desolvation of droplets. |

| Desolvation Gas | Nitrogen, 600-800 L/hr | Facilitates solvent evaporation from charged droplets. |

| Full Scan (MS1) | m/z 50 - 300 | Range covers the expected molecular ion. |

| MS/MS Scan (MS2) | Isolate m/z 230.1, CID | Isolate the protonated molecule for fragmentation. |

| Collision Energy | Ramped 10-40 eV | A ramped energy ensures capture of both low- and high-energy fragments. |

Caption: General workflow for LC-MS/MS analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The structural features of the analyte allow for predictable fragmentation pathways under CID. The analysis will focus on the protonated molecule [M+H]⁺ at an expected m/z of 230.0771.

Primary Fragmentation Pathways

Nitro-substituted aromatic and heterocyclic compounds commonly exhibit characteristic losses of the nitro group constituents.[9] The fragmentation of the propanoate side chain is also expected.

-

Loss of NO₂ (46 Da): A primary and highly characteristic fragmentation for nitro-aromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂).[9][10]

-

Loss of NO (30 Da): Another common pathway for nitro compounds involves rearrangement and loss of nitric oxide (•NO).[11][12]

-

Loss of the Ester Group (COOCH₃, 59 Da): Cleavage of the ester moiety is a common fragmentation pathway for esters. This can occur through the loss of the methoxycarbonyl radical (•COOCH₃).

-

Cleavage of the Propanoate Side Chain: Alpha-cleavage next to the pyrazole ring can lead to the loss of the entire CH(CH₃)COOCH₃ group.

Table 3: Predicted Key Ions and Neutral Losses

| Observed m/z | Proposed Formula | Neutral Loss | Proposed Structure |

|---|---|---|---|

| 230.0771 | [C₈H₁₂N₃O₅]⁺ | - | [M+H]⁺ |

| 184.0720 | [C₈H₁₂N₂O₃]⁺ | NO₂ (46.0051 Da) | Loss of the nitro group. |

| 200.0665 | [C₈H₁₂N₂O₄]⁺ | NO (30.0106 Da) | Loss of nitric oxide. |

| 171.0458 | [C₅H₆N₃O₃]⁺ | CH(CH₃)CO (59.0317 Da) | Loss of the methyl propanoate group. |

| 143.0512 | [C₅H₆N₃O₂]⁺ | CH₃OH + CO (60.0211 Da) | Loss from the ester side chain. |

Visualizing the Fragmentation Cascade

The following diagram illustrates the most probable fragmentation pathways originating from the protonated parent molecule.

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Method Validation for Quantitative Applications

For the method to be trustworthy for quantitative analysis, such as in pharmacokinetic studies, it must be validated according to established guidelines.[13] Validation ensures the method is reliable, reproducible, and accurate for its intended purpose.[14][15]

Key Validation Parameters:

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by analyzing blank matrix samples to check for interferences at the analyte's retention time and m/z.[13]

-

Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated using a series of standards of known concentrations, and the coefficient of determination (R²) should typically be ≥0.99.[13][15]

-

Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates.[15]

-

Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[13]

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature) provides an indication of its reliability during normal usage.[7]

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using LC-MS/MS with electrospray ionization. The molecule's structure gives rise to a predictable and informative fragmentation pattern, characterized primarily by losses of the nitro group (NO₂ and NO) and cleavages of the propanoate ester side chain. The protocols and parameters detailed in this guide provide a robust starting point for researchers, and the emphasis on method validation ensures that any quantitative data generated will be both accurate and defensible. This systematic approach is fundamental to advancing drug discovery and development projects where confident structural characterization is non-negotiable.

References

-

Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Vakamulla, S., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9262. [Link]

-

Garnish, J. M., et al. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2022(2), M1386. [Link]

-

Dos Santos, F. P., & Pereira, C. M. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

-

Rojas-Lima, S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1284. [Link]

-

Van de Steene, J., & Lambert, W. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2097), 20160271. [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved January 23, 2026, from [Link]

-

Kádár, Z., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(10), 837-844. [Link]

-

Starkey, J. A. (2018). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 31(5), 22-27. [Link]

-

Diagram of Fragmentation of 1-methyl-3-nitropyrazole 28. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Chen, H., et al. (2023). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 10, 1083925. [Link]

-

Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. Retrieved January 23, 2026, from [Link]

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. Retrieved January 23, 2026, from [Link]

-

3-Methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-1-phenyl-1H-pyrazole. (2017). mzCloud. Retrieved January 23, 2026, from [Link]

-

Mallet, C. R., et al. (2004). Analytical validation of accelerator mass spectrometry for pharmaceutical development. Bioanalysis, 2(6), 1229-1238. [Link]

-

De Pauw, E. (2001). Internal Energy of Ions Produced in Electrospray Sources. ORBi. [Link]

-

Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 501-531. [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitrophenol. PubChem. Retrieved January 23, 2026, from [Link]

-

Wang, R. (2020). Basic principle from electrospray ionization to soft ionization mass spectrometry and development of ion source: part Ⅱ. ChemRxiv. [Link]

-

8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. Retrieved January 23, 2026, from [Link]

-

Mass Fragmentation pattern of nitro compounds. (2022, December 29). YouTube. [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved January 23, 2026, from [Link]

-

Kumar, P., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s324-s331. [Link]

-

Dong, W., et al. (2012). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. [Link]

Sources

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. chemrxiv.org [chemrxiv.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. ijper.org [ijper.org]

- 14. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resolian.com [resolian.com]

An In-depth Technical Guide to the Solubility of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document will delve into the theoretical and practical aspects of solubility, offering predictive insights based on the molecule's physicochemical properties and outlining detailed experimental protocols for empirical determination.

Section 1: Introduction and Importance of Solubility

Solubility is a critical physicochemical parameter in the field of drug discovery and development. It dictates a compound's bioavailability, formulation possibilities, and overall therapeutic efficacy. For a compound like this compound, which possesses a complex molecular structure with multiple functional groups, understanding its solubility profile is paramount for its potential applications. Pyrazole derivatives are known to have a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2] Poor aqueous solubility is a major hurdle for many new chemical entities, with over 40% being practically insoluble in water.[3] Therefore, a thorough investigation of solubility in various organic solvents is essential for formulation development and preclinical studies.

Section 2: Physicochemical Properties of this compound

A detailed analysis of the molecular structure and its inherent properties provides a foundation for predicting its solubility. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₅ | PubChem[4] |

| Molecular Weight | 229.19 g/mol | PubChem[4] |

| XLogP3-AA (Lipophilicity) | 0.8 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[4] |

| Topological Polar Surface Area | 99.2 Ų | PubChem[4] |

Analysis of Physicochemical Properties and Predicted Solubility:

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] This principle states that substances with similar polarities are more likely to be soluble in each other.

-

Polarity: The molecule possesses several polar functional groups, including a nitro group (-NO₂), a methoxy group (-OCH₃), an ester group (-COOCH₃), and a pyrazole ring. The high topological polar surface area (TPSA) of 99.2 Ų suggests significant polarity.[4] This indicates a higher affinity for polar solvents.

-

Lipophilicity: The XLogP3-AA value of 0.8 suggests a relatively low lipophilicity, indicating that the compound is not excessively greasy or non-polar.[4] This further supports the prediction of better solubility in polar organic solvents over non-polar ones.

-

Hydrogen Bonding: The molecule has six hydrogen bond acceptors (the oxygen and nitrogen atoms) but no hydrogen bond donors.[4] This means it can accept hydrogen bonds from protic solvents (e.g., alcohols) but cannot donate them. This characteristic will influence its interaction with different solvent types.

-

Functional Group Contributions:

-

Methoxy Group (-OCH₃): The methoxy group can enhance solubility and alter the electronic properties of a compound.[7] It can participate in dipole-dipole interactions and may increase solubility in certain organic solvents.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and contributes significantly to the molecule's polarity.

-

Pyrazole Ring: Pyrazole-containing compounds have diverse applications in medicinal and agrochemical fields.[1] The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.

-

Ester Group (-COOCH₃): The ester group is polar and can engage in dipole-dipole interactions, contributing to solubility in polar aprotic solvents.

-

Based on these properties, it is predicted that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, as well as in polar protic solvents like methanol and ethanol. Its solubility is expected to be lower in non-polar solvents like hexane and toluene.

Section 3: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation and development. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[8]

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Protocol

This protocol outlines the shake-flask method for determining the solubility of this compound in a selected organic solvent.

Materials:

-

This compound (pure solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity.

-

Addition of Excess Solute: Accurately weigh an excess amount of the compound into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

-

Dilution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound. A standard curve of the compound in the same solvent must be prepared for accurate quantification.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

-

Replicates: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.[9]

-

Purity of Materials: The purity of both the compound and the solvents is crucial for accurate solubility determination.[10]

Section 4: Intermolecular Interactions and Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Caption: The interplay of intermolecular forces governing the solubility of a compound.

For this compound, the key interactions in different solvent types are:

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): The primary interactions will be dipole-dipole forces between the polar groups of the solute and the solvent. The solvent can also act as a hydrogen bond donor to the numerous acceptor sites on the solute molecule.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): Strong dipole-dipole interactions will dominate. These solvents cannot donate hydrogen bonds but can accept them, although the solute has no hydrogen bond donors. The strong polarity of these solvents is effective at disrupting the solute's crystal lattice.

-

In Non-Polar Solvents (e.g., Hexane): The interactions will be limited to weak van der Waals forces. The significant polarity of the solute molecule will lead to strong solute-solute interactions (crystal lattice energy) that cannot be overcome by the weak solute-solvent interactions, resulting in poor solubility.

Section 5: Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

Semantic Scholar. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

ResearchGate. Solubility and Dissolution Profile Assessment in Drug Discovery | Request PDF. [Link]

-

U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

YouTube. How Does Solvent Polarity Impact Compound Solubility? [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H11N3O5 | CID 4125834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

A Mechanistic Guide to the Formation of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

An In-depth Technical Resource for Chemical Research and Development Professionals

Executive Summary

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry and agrochemical design, lending its unique electronic and structural properties to a myriad of active compounds.[1][2] The targeted synthesis of specifically substituted pyrazoles is therefore a critical endeavor for molecular innovation. This guide provides a detailed technical examination of the formation mechanism of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, a representative N-alkylated pyrazole derivative. We will dissect the reaction from a fundamental perspective, focusing on the causal factors that govern its efficiency and selectivity. The core of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction, the success of which is critically dependent on the strategic generation of the pyrazolate nucleophile and the management of regioselectivity. This document serves as a practical and theoretical resource, offering field-proven insights into the reaction's execution, control, and validation.

Introduction: The Significance of N-Alkylated Pyrazoles

The functionalization of the pyrazole ring, particularly through N-alkylation, is a cornerstone of synthetic organic chemistry. This modification allows for the introduction of diverse side chains that can modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The target molecule, this compound, incorporates several key features: a strongly electron-withdrawing nitro group, an electron-donating methoxy group, and a chiral propanoate side chain attached at the N1 position. Understanding the precise mechanism of its formation is paramount for optimizing its synthesis, scaling production, and applying these principles to the synthesis of analogous compounds. This guide will elucidate the underlying SN2 mechanism, address the critical challenge of regioselectivity, and provide a robust experimental framework for its successful synthesis.

Synthetic Strategy: Retrosynthetic Analysis

The most logical and convergent approach to constructing the target molecule is through the direct N-alkylation of a pre-functionalized pyrazole core.